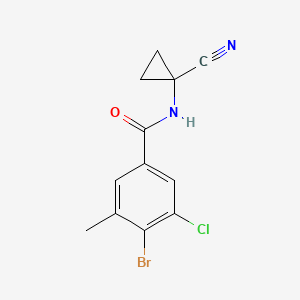
4-Bromo-3-chloro-N-(1-cyanocyclopropyl)-5-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-chloro-N-(1-cyanocyclopropyl)-5-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BCCM and has been the subject of numerous scientific studies aimed at exploring its synthesis, mechanism of action, biochemical and physiological effects, as well as its potential advantages and limitations for laboratory experiments.
Mécanisme D'action
The mechanism of action of BCCM is not fully understood, but studies have shown that it acts by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. BCCM has been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways. BCCM has also been shown to inhibit the activity of certain enzymes involved in the metabolism of glucose and other nutrients.
Biochemical and Physiological Effects:
BCCM has been shown to have a number of biochemical and physiological effects. Studies have shown that BCCM can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. BCCM has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions. Additionally, BCCM has been shown to have hypoglycemic effects, making it a potential candidate for the treatment of diabetes and other metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
BCCM has a number of advantages and limitations for laboratory experiments. One of the main advantages of BCCM is its potent anti-cancer properties, which make it a valuable tool for cancer research. Additionally, BCCM has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions. However, BCCM is a complex compound that requires specialized equipment and expertise to synthesize, which can limit its availability for laboratory experiments.
Orientations Futures
There are a number of future directions for research in the field of BCCM. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of BCCM and its potential applications in various fields. Future research could also explore the potential use of BCCM in combination with other compounds for the treatment of various diseases. Finally, further studies are needed to fully understand the limitations and potential risks associated with the use of BCCM in laboratory experiments.
Méthodes De Synthèse
The synthesis of BCCM involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of 3-chloro-4-bromoaniline, which is then reacted with 1-cyanocyclopropane carboxylic acid to produce the intermediate compound, 3-chloro-4-bromo-N-(1-cyanocyclopropyl)aniline. This intermediate is then reacted with methyl isocyanate to produce the final product, 4-Bromo-3-chloro-N-(1-cyanocyclopropyl)-5-methylbenzamide. The synthesis of BCCM is a complex process that requires careful attention to detail and strict adherence to safety protocols.
Applications De Recherche Scientifique
BCCM has been the subject of numerous scientific studies aimed at exploring its potential applications in various fields. One of the most promising applications of BCCM is in the field of cancer research. Studies have shown that BCCM has potent anti-cancer properties and can inhibit the growth of various cancer cells. BCCM has also been studied for its potential use in the treatment of diabetes and other metabolic disorders. Additionally, BCCM has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions.
Propriétés
IUPAC Name |
4-bromo-3-chloro-N-(1-cyanocyclopropyl)-5-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2O/c1-7-4-8(5-9(14)10(7)13)11(17)16-12(6-15)2-3-12/h4-5H,2-3H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJWTMQRECVRGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)Cl)C(=O)NC2(CC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-chloro-N-(1-cyanocyclopropyl)-5-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2721119.png)
![1-(2-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2721120.png)
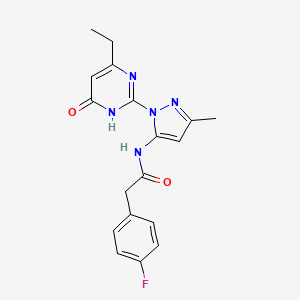
![1-[(2,4-dichlorobenzyl)oxy]-2-(4-methylphenyl)-1H-1,3-benzimidazole](/img/structure/B2721123.png)
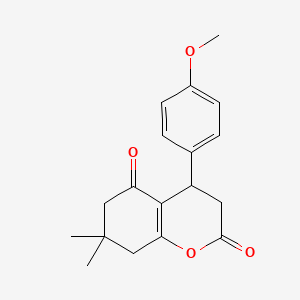
![2-(3-Methoxyphenyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2721125.png)
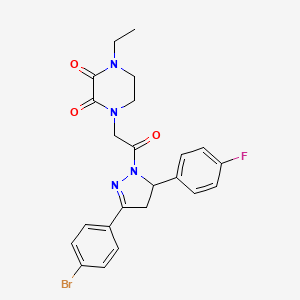
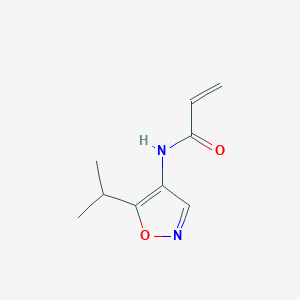
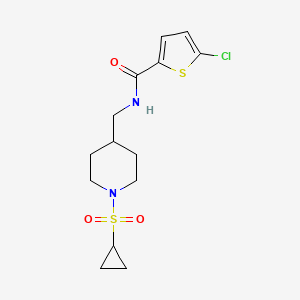
![N-[2-(1-Ethyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2721135.png)
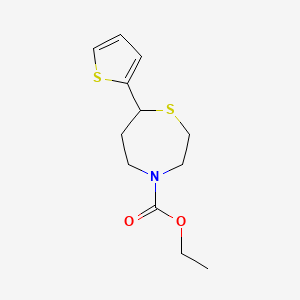
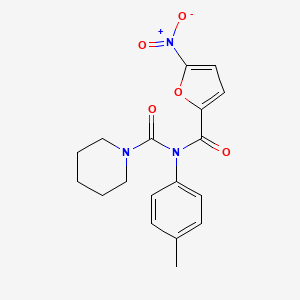
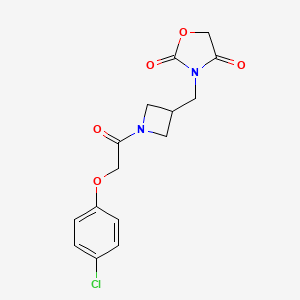
![3-Oxa-6-azatricyclo[6.1.1.0,1,6]decane-4-carbonitrile](/img/structure/B2721142.png)